molecular formula C8H10N4 B6284838 2-(4-azidophenyl)ethan-1-amine CAS No. 251317-87-0

2-(4-azidophenyl)ethan-1-amine

Cat. No.: B6284838
CAS No.: 251317-87-0
M. Wt: 162.2
InChI Key:
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Description

2-(4-azidophenyl)ethan-1-amine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-azidophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-nitrophenylacetonitrile.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Azidation: The amine group is then converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide in dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Reduction Reactions: Formation of 2-(4-aminophenyl)ethan-1-amine.

    Cycloaddition Reactions: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-(4-azidophenyl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological processes and as a precursor for bioorthogonal chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-azidophenyl)ethan-1-amine involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry. Additionally, the compound can be reduced to form primary amines, which are essential intermediates in the synthesis of various bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)ethan-1-amine: Similar structure but with an amine group instead of an azide group.

    4-azidobenzylamine: Contains an azide group attached to a benzylamine moiety.

    4-azidophenylacetic acid: Features an azide group attached to a phenylacetic acid moiety.

Uniqueness

2-(4-azidophenyl)ethan-1-amine is unique due to the presence of both an azide group and an ethanamine moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

251317-87-0

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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